molecular formula C20H19N3O4S2 B2607879 N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide CAS No. 864974-70-9

N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide

Cat. No.: B2607879
CAS No.: 864974-70-9
M. Wt: 429.51
InChI Key: QAVDNAUGBONFNY-UHFFFAOYSA-N
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Description

N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and sulfonamides, such as:

  • Tipepidine
  • Tiquizium Bromides
  • Timepidium Bromide
  • Dorzolamide
  • Tioconazole
  • Citizolam
  • Sertaconazole Nitrate
  • Benocyclidine

Uniqueness

N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring with sulfonamide and benzamide groups makes it a versatile compound with diverse applications in various fields .

Biological Activity

N-methyl-2-(2-(4-methylphenylsulfonamido)benzamido)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Thiophene ring
  • Functional Groups :
    • Sulfonamide group
    • Benzamide moiety
    • Carboxamide group

The presence of these functional groups suggests potential interactions with various biological targets, particularly in the realm of amino acid transport and cancer therapy.

Research indicates that this compound acts primarily as an inhibitor of sodium-coupled neutral amino acid transporters, particularly SNAT2 (SLC38A2). This transporter plays a crucial role in amino acid uptake, which is essential for cellular growth and metabolism.

Inhibition Studies

In a high-throughput screening assay, this compound was identified as a potent inhibitor of SNAT2 with an IC50 value indicating effective inhibition at low concentrations. The mechanism involves binding to the transporter and blocking its function, thereby reducing amino acid availability for cancer cells, which rely heavily on amino acids for proliferation and survival .

Antitumor Activity

The inhibition of SNAT2 by this compound has been linked to reduced tumor growth in various cancer models. By limiting the supply of essential amino acids like glutamine, the compound may induce metabolic stress in cancer cells, leading to apoptosis. In vitro studies have shown significant reductions in cell viability for cancer cell lines treated with this compound, suggesting its potential as an anticancer agent .

Case Studies

  • Cell Line Studies : Treatment of human cancer cell lines with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 7.2 µM to 9.6 µM depending on the specific cell line.
  • In Vivo Models : Animal studies demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer therapeutic .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of this compound compared to other known SNAT2 inhibitors:

Compound NameIC50 (µM)Mechanism of ActionReference
This compound7.2 - 9.6SNAT2 Inhibition
V-93029.6SNAT2 Inhibition
Compound 123 - 10Covalent Binding to Cys Residues

Properties

IUPAC Name

N-methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-13-7-9-14(10-8-13)29(26,27)23-17-6-4-3-5-15(17)19(25)22-20-16(11-12-28-20)18(24)21-2/h3-12,23H,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVDNAUGBONFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CS3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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